molecular formula C19H17ClN2O3S B10892417 (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10892417
M. Wt: 388.9 g/mol
InChI Key: PLEPSQQILLBZQH-JLHYYAGUSA-N
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Description

The compound (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a complex organic molecule featuring a furan ring, a cyano group, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl sulfanyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl thiol reacts with a furan derivative.

    Addition of the cyano group: This can be done using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide.

    Formation of the prop-2-enamide: This step involves the reaction of the intermediate with an appropriate amide precursor, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl sulfanyl group are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile
  • Ethyl acetoacetate

Uniqueness

(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: is unique due to its combination of a furan ring, a cyano group, and a chlorophenyl sulfanyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C19H17ClN2O3S/c20-14-3-6-17(7-4-14)26-18-8-5-15(25-18)10-13(11-21)19(23)22-12-16-2-1-9-24-16/h3-8,10,16H,1-2,9,12H2,(H,22,23)/b13-10+

InChI Key

PLEPSQQILLBZQH-JLHYYAGUSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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